

Unraveling the In Vivo Pharmacokinetics of YCH1899: A Technical Guide

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Compound of Interest

Compound Name: YCH1899

Cat. No.: B15583703

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Introduction

YCH1899 is a novel, orally active poly (ADP-ribose) polymerase (PARP) inhibitor demonstrating significant potential in the treatment of pancreatic cancer.[1][2][3][4] Notably, it has shown marked efficacy against tumor cell lines that have developed resistance to other PARP inhibitors, such as olaparib and talazoparib.[1][2][3][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of **YCH1899**, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetic Profile of YCH1899 in Rats

Pharmacokinetic studies in Sprague-Dawley rats have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **YCH1899** following both intravenous and oral administration. The key pharmacokinetic parameters are summarized in the table below.

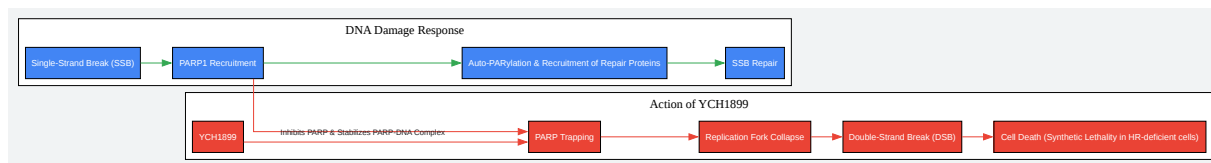
Parameter	Intravenous (5 mg/kg)	Oral (25 mg/kg)
Tmax (h)	-	0.5
Cmax (ng/mL)	-	1235
AUC (0-t) (ng·h/mL)	1876	4562
AUC (0-inf) (ng·h/mL)	1889	4588
t1/2 (h)	2.5	2.8
Clearance (mL/min/kg)	44.2	-
Vd (L/kg)	9.4	-
Oral Bioavailability (%)	-	48.4

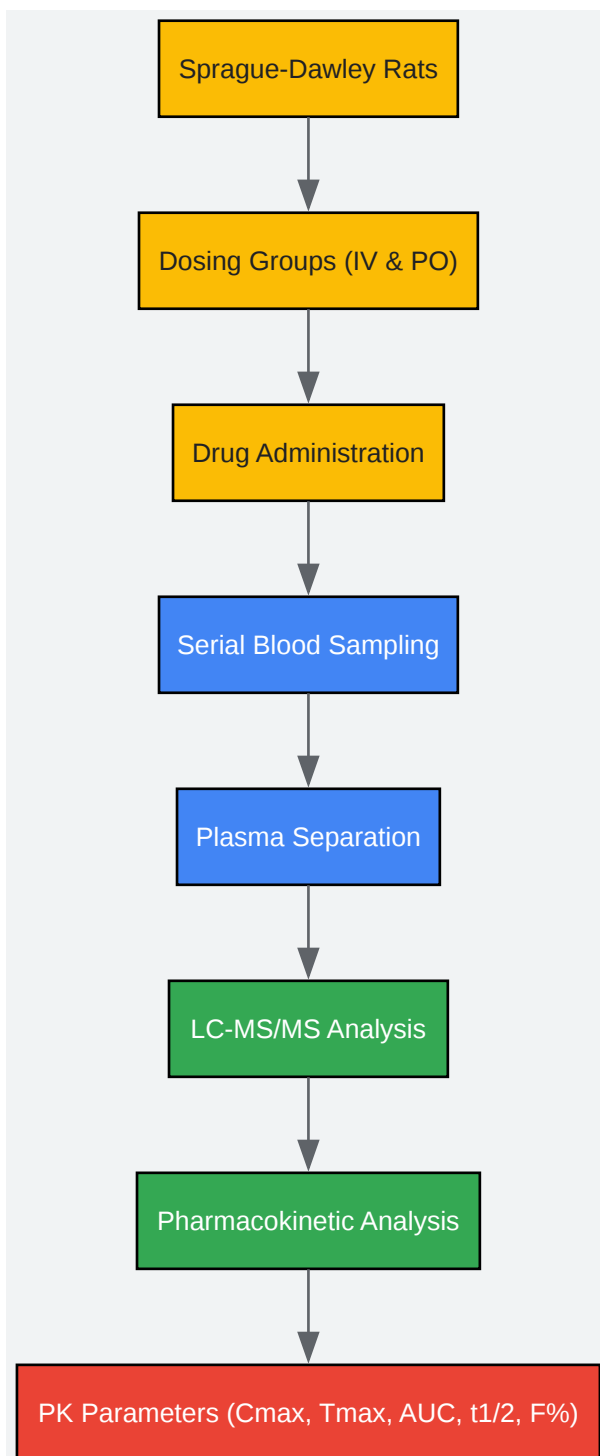
Data sourced from preclinical studies in Sprague-Dawley rats.

Mechanism of Action: PARP Inhibition and Trapping

YCH1899 exerts its anti-tumor effects through the inhibition of PARP enzymes, which play a critical role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, **YCH1899** prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.

A key aspect of the mechanism for many potent PARP inhibitors, including likely **YCH1899**, is "PARP trapping." This process involves the inhibitor stabilizing the interaction of the PARP enzyme with the DNA at the site of the break. The resulting PARP-DNA complex is itself a cytotoxic lesion that can obstruct DNA replication and transcription, leading to cell death, particularly in cancer cells with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations).





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